molecular formula C18H19FN6 B6442748 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline CAS No. 2640878-17-5

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Cat. No. B6442748
CAS RN: 2640878-17-5
M. Wt: 338.4 g/mol
InChI Key: XJGYFTCMXZXLNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a piperazine ring, and a 5-fluoro-2,6-dimethylpyrimidin-4-yl group. The exact structure would depend on the specific arrangement and bonding of these groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred based on its structural components. For example, it is likely to be solid at room temperature .

Scientific Research Applications

Suzuki–Miyaura Coupling

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it has found widespread application due to its mild reaction conditions and functional group tolerance. Organoboron reagents, including those derived from quinazoline, play a crucial role in this process. These reagents facilitate the transmetalation step, where nucleophilic organic groups transfer from boron to palladium, resulting in the formation of new C–C bonds .

Urease Inhibition

Investigations into the cytotoxicity profile of related compounds have shown that they exhibit urease inhibitory activity. While specific data on 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline are not available, its structural features suggest potential bioactivity in this context .

Heterocyclic Chemistry

The compound’s quinazoline scaffold, combined with the fluorine substitution, makes it an interesting candidate for further exploration in heterocyclic chemistry. Researchers have synthesized similar derivatives with piperazine and fluorine moieties, leading to novel benzoxazoles and benzimidazoles. These compounds may exhibit diverse biological activities .

Anti-HIV Activity

While not directly studied for anti-HIV properties, related benzene derivatives containing quinazoline moieties have been screened for their anti-HIV activity. Further investigations could explore the potential of 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline in this context .

Benzothiazole Derivatives

The compound’s structure aligns with the design principles for structurally modified benzothiazole derivatives. These derivatives have been synthesized and evaluated for various biological activities. Considering the presence of both piperazine and fluorine functionalities, 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline could be explored in this context as well .

properties

IUPAC Name

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGYFTCMXZXLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline

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